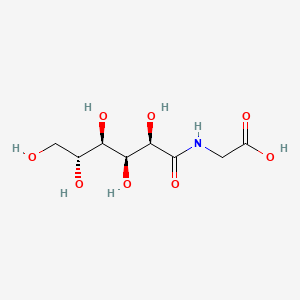![molecular formula C20H27N3O4S B12644377 Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This specific compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the methoxy and piperazinyl groups is achieved through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzene, and piperazine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product with high purity .
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic ring .
科学的研究の応用
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Benzenesulfonamide, 4-methyl-: Similar core structure but lacks the methoxy and piperazinyl groups.
N-(2,6-Dimethyl-phenyl)-4-methyl-benzenesulfonamide: Contains additional methyl groups on the phenyl ring.
N-(3,5-Dimethoxy-phenyl)-4-methyl-benzenesulfonamide: Features methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and piperazinyl groups enhances its solubility, reactivity, and potential for biological activity compared to similar compounds .
特性
分子式 |
C20H27N3O4S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O4S/c1-22-10-12-23(13-11-22)19-14-17(8-9-20(19)27-3)28(24,25)21-18-7-5-4-6-16(18)15-26-2/h4-9,14,21H,10-13,15H2,1-3H3 |
InChIキー |
VIRKBZJGXRVGAF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3COC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


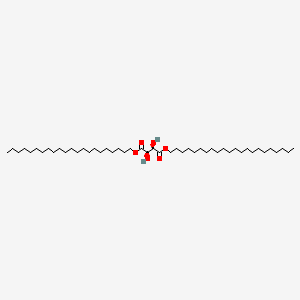
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
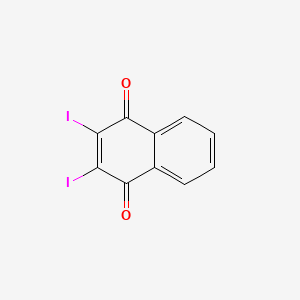

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
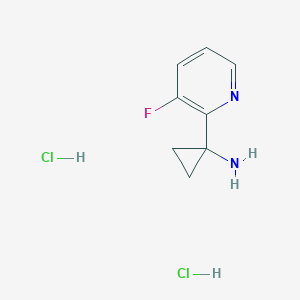

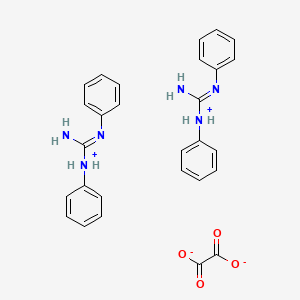
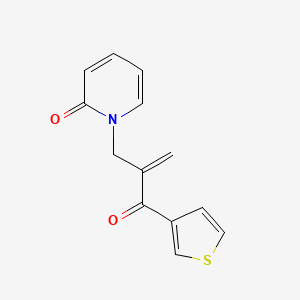
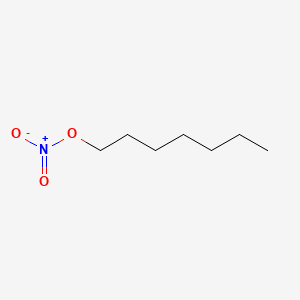
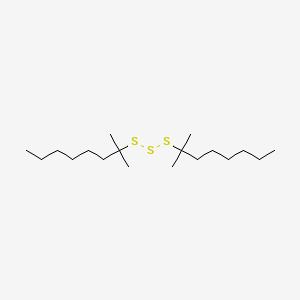
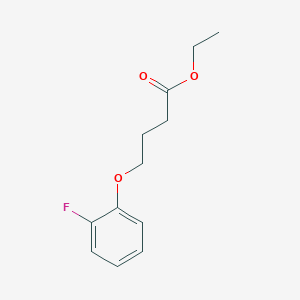
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)
